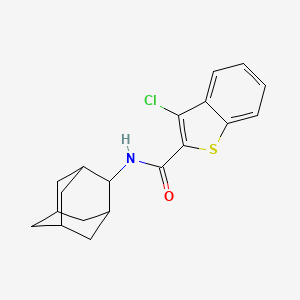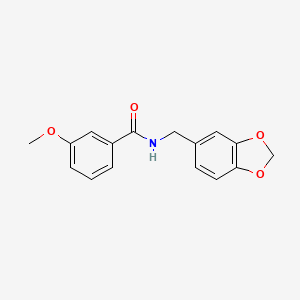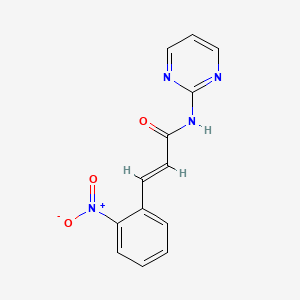
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide, also known as NPPA, is a compound that has gained significant attention in scientific research due to its potential application in various fields. NPPA is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It has a molecular weight of 330.31 g/mol and a chemical formula of C16H12N4O3.
作用机制
The mechanism of action of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
实验室实验的优点和局限性
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential application in various fields, which makes it a well-characterized compound. Additionally, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been found to exhibit a range of biological activities, which makes it useful in a variety of experiments.
However, there are also limitations to the use of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide in lab experiments. The synthesis of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is a complex process that requires careful handling of the reagents and precise control of the reaction conditions. Additionally, the mechanism of action of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide. One area of research is the development of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide-based drugs for the treatment of cancer and inflammation. Another area of research is the development of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide-based materials for use in photochromic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide and its potential applications in various fields.
合成方法
The synthesis of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide involves the reaction between 2-nitrobenzaldehyde and 2-aminopyrimidine in the presence of acetic anhydride and triethylamine. The resulting compound is then reacted with acryloyl chloride to yield 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide. The synthesis of 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.
科学研究应用
3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been extensively studied for its potential application in various fields, including medicine, agriculture, and material science. In medicine, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been shown to have anti-microbial activity against a range of pathogens, including bacteria and fungi.
In agriculture, 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with the biosynthesis of amino acids. 3-(2-nitrophenyl)-N-2-pyrimidinylacrylamide has also been studied for its potential application in material science. It has been found to exhibit photochromic properties, which make it useful in the development of photochromic materials.
属性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-12(16-13-14-8-3-9-15-13)7-6-10-4-1-2-5-11(10)17(19)20/h1-9H,(H,14,15,16,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFAVBFGNFWMGI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(pyrimidin-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

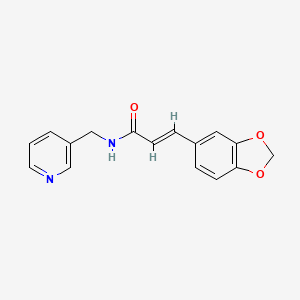
![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)

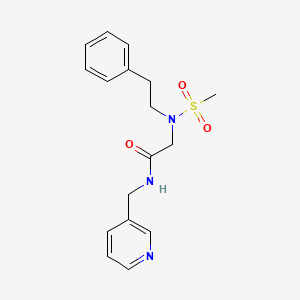
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)

![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
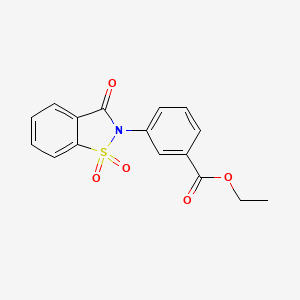
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)
